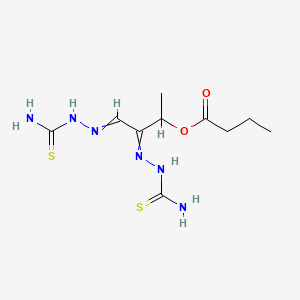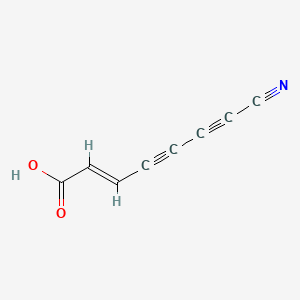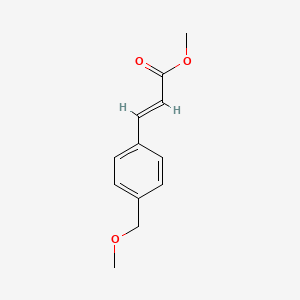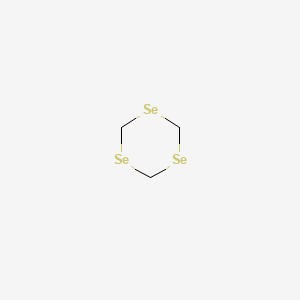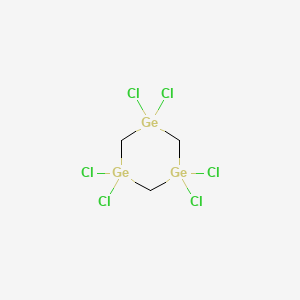
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane is a chemical compound characterized by the presence of six chlorine atoms and three germanium atoms arranged in a unique structure
Vorbereitungsmethoden
The synthesis of 1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane typically involves the reaction of germanium tetrachloride with a suitable reducing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of specialized materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane involves its interaction with molecular targets and pathways within a system. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane can be compared with other similar compounds, such as:
1,1,3,3,5,5-Hexachloro-1,3,5-trisilacyclohexane: This compound contains silicon atoms instead of germanium atoms.
1,1,1,3,5,5-Hexachloropentane: This compound has a different carbon backbone structure.
1,1,1,3,3,3-Hexachloropropane: This compound has a simpler structure with fewer carbon atoms.
The uniqueness of this compound lies in its specific arrangement of chlorine and germanium atoms, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1077-33-4 |
|---|---|
Molekularformel |
C3H6Cl6Ge3 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
1,1,3,3,5,5-hexachloro-1,3,5-trigerminane |
InChI |
InChI=1S/C3H6Cl6Ge3/c4-10(5)1-11(6,7)3-12(8,9)2-10/h1-3H2 |
InChI-Schlüssel |
UVZBUHFPVKOIIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1[Ge](C[Ge](C[Ge]1(Cl)Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)
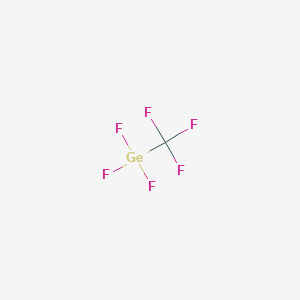
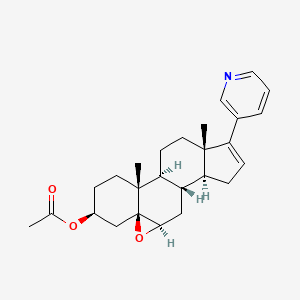
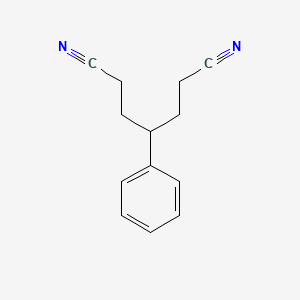
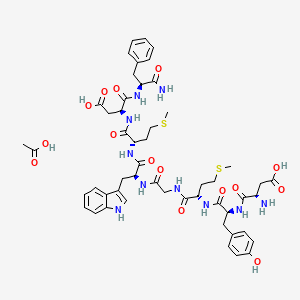
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)
![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)
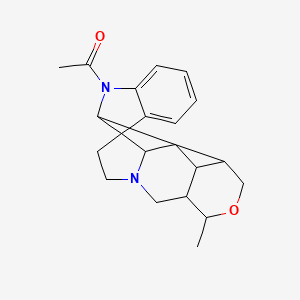
![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)

